molecular formula C8H8N4O B13031331 2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one

2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B13031331
M. Wt: 176.18 g/mol
InChI Key: DTLKJNDCTDDFNP-UHFFFAOYSA-N
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Description

2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry. Pyridopyrimidines are known for their ability to inhibit various enzymes and receptors, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the Knoevenagel condensation, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride in the presence of triethylamine in MeCN can lead to the formation of intermediate compounds, which undergo intramolecular cyclization to yield the desired pyridopyrimidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyridopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or arylated derivatives.

Scientific Research Applications

2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one involves its ability to inhibit specific enzymes. For example, it can act as an inhibitor of tyrosine kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of tyrosine residues on target proteins . This inhibition disrupts cell signaling pathways that are crucial for cell growth and proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different enzymes. This makes it a valuable compound for targeted drug design and development.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

2-amino-7-methyl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H8N4O/c1-4-2-3-5-6(10-4)11-8(9)12-7(5)13/h2-3H,1H3,(H3,9,10,11,12,13)

InChI Key

DTLKJNDCTDDFNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)NC(=N2)N

Origin of Product

United States

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